![molecular formula C18H19NO2 B14440385 Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate CAS No. 79370-15-3](/img/structure/B14440385.png)
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoate ester group through an ethenyl linkage. Its distinct structure makes it a valuable subject of study in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optical materials
Mecanismo De Acción
The mechanism by which Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective agent in various biochemical pathways. Additionally, its structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethenyl linkage.
4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Contains a pyridinium ring instead of a benzoate ester.
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-chlorobenzenesulfonate: Similar structure with a different counterion
Uniqueness
Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
79370-15-3 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
methyl 4-[2-[4-(dimethylamino)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-19(2)17-12-8-15(9-13-17)5-4-14-6-10-16(11-7-14)18(20)21-3/h4-13H,1-3H3 |
Clave InChI |
GRYSWPCZNMKYGV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


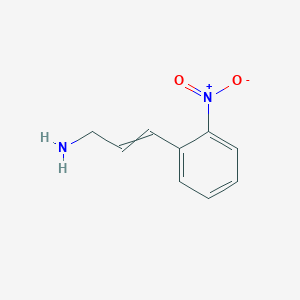

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
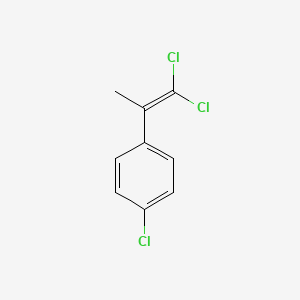

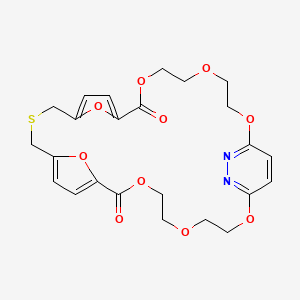
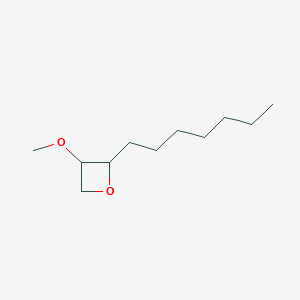

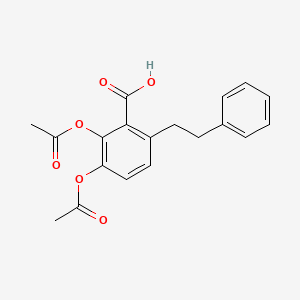
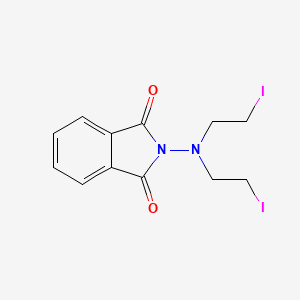
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)

